

molecular weight and formula of 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyldibenzothiophene

Cat. No.: B047821

[Get Quote](#)

An In-Depth Technical Guide to 4-Methyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **4-Methyldibenzothiophene**, with a focus on its role in hydrodesulfurization processes. Detailed methodologies for its analysis and a summary of its quantitative data are presented to support research and development activities in related fields.

Core Concepts: Molecular and Physical Data

4-Methyldibenzothiophene is a sulfur-containing polycyclic aromatic hydrocarbon.^[1] It is a derivative of dibenzothiophene with a methyl group substitution, which increases its resistance to hydrodesulfurization (HDS), a critical process in the refining of fossil fuels.^{[2][3]} Its chemical structure and properties are of significant interest to researchers in environmental science and catalysis.

Table 1: Physicochemical Properties of **4-Methyldibenzothiophene**

Property	Value	Source
Molecular Formula	$C_{13}H_{10}S$	[1] [4] [5] [6] [7]
Molecular Weight	198.28 g/mol	[3] [5] [6] [7]
CAS Number	7372-88-5	[6]
Melting Point	64-68 °C	[3] [8]
Boiling Point	298 °C	[3] [8]
Appearance	White Solid	[9]

Experimental Protocols

The analysis and transformation of **4-Methyldibenzothiophene** are central to studies on fuel desulfurization. Below are generalized experimental protocols for its hydrodesulfurization and subsequent analysis.

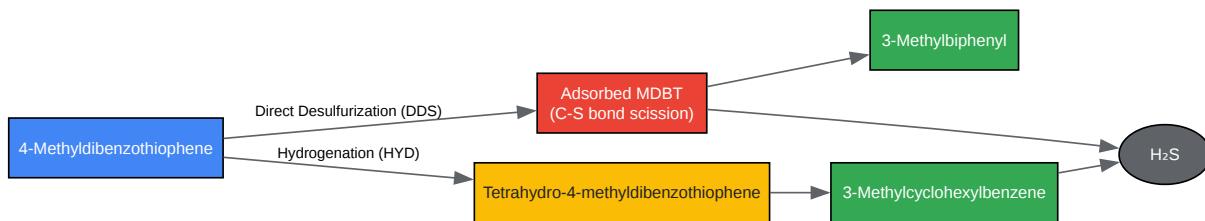
2.1. Hydrodesulfurization (HDS) of **4-Methyldibenzothiophene**

This protocol describes a typical laboratory-scale HDS experiment to study the catalytic conversion of **4-Methyldibenzothiophene**.

- **Catalyst Preparation:** A common catalyst for HDS is Cobalt-Molybdenum sulfide ($Co-MoS_2$) supported on a high-surface-area material like alumina (Al_2O_3) or a zeolite. The catalyst is typically prepared by incipient wetness impregnation of the support with solutions of cobalt and molybdenum precursors, followed by drying and calcination. The catalyst is then sulfided in a stream of H_2S/H_2 to form the active sulfide phase.
- **Reaction Setup:** The HDS reaction is carried out in a high-pressure, fixed-bed microreactor. The catalyst is packed into the reactor, which is placed inside a furnace.
- **Procedure:**
 - A solution of **4-Methyldibenzothiophene** in a suitable solvent (e.g., decalin) is prepared at a known concentration.

- The reactor is pressurized with hydrogen to the desired operating pressure.
- The catalyst is heated to the reaction temperature under a flow of hydrogen.
- The liquid feed containing **4-Methyldibenzothiophene** is introduced into the reactor at a specific flow rate using a high-pressure liquid pump.
- The reaction products are cooled, and the liquid and gas phases are separated.
- Liquid samples are collected periodically for analysis.

• Analysis of Products: The liquid products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products. This allows for the determination of the conversion of **4-Methyldibenzothiophene** and the selectivity towards different desulfurized and hydrogenated products.


2.2. Analytical Characterization

Standard analytical techniques are employed to characterize **4-Methyldibenzothiophene** and its reaction products.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the components of the reaction mixture. A capillary column suitable for aromatic hydrocarbons is used. The mass spectrometer provides fragmentation patterns that allow for the unambiguous identification of the products.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the structure of **4-Methyldibenzothiophene** and its derivatives.[5]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule and to monitor changes during the reaction.[5]

Signaling Pathways and Logical Relationships

The hydrodesulfurization of **4-Methyldibenzothiophene** proceeds through two primary reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). The prevalence of each pathway is dependent on the catalyst and reaction conditions.

[Click to download full resolution via product page](#)

Caption: Reaction network for the hydrodesulfurization of **4-Methyldibenzothiophene**.

The diagram illustrates the two main pathways for the removal of sulfur from **4-Methyldibenzothiophene**. The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, leading to the formation of 3-methylbiphenyl. The HYD pathway involves the initial hydrogenation of one of the aromatic rings, followed by the cleavage of the C-S bonds to produce 3-methylcyclohexylbenzene. Both pathways result in the formation of hydrogen sulfide (H_2S).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7372-88-5: 4-Methyldibenzothiophene | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyldibenzothiophene 96 7372-88-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Methyldibenzothiophene | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dibenzothiophene, 4-methyl- [webbook.nist.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. 4-メチルジベンゾチオフェン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- To cite this document: BenchChem. [molecular weight and formula of 4-Methyldibenzothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047821#molecular-weight-and-formula-of-4-methyldibenzothiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com